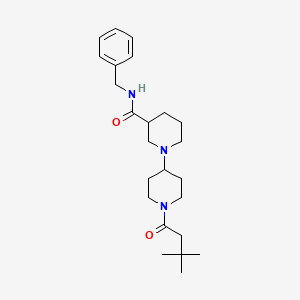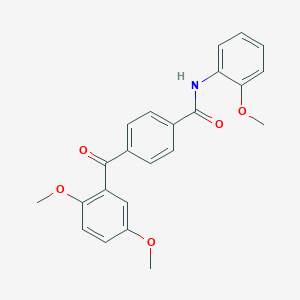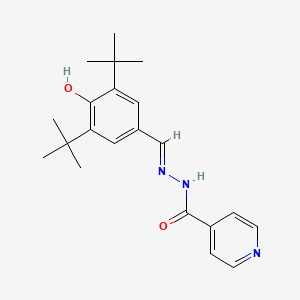![molecular formula C18H14N4 B6124190 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that belongs to the class of triazolopyrimidines.
Aplicaciones Científicas De Investigación
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported to exhibit several other biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the major limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which hinders its clinical development.
Direcciones Futuras
Several future directions for research on 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine can be identified. One of the major areas of interest is the development of more efficient synthesis methods that can produce this compound in large quantities. Another direction is the investigation of its pharmacokinetic and pharmacodynamic properties to understand its potential for clinical development. Additionally, more research is needed to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer therapy, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential applications in other fields.
Métodos De Síntesis
The synthesis of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in several research studies. The most common method involves the reaction of 4-biphenylboronic acid with 2-methyl-4-nitroimidazole in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 2-chloropyrimidine to obtain the final product.
Propiedades
IUPAC Name |
2-methyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-20-18-19-12-11-17(22(18)21-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQALHRFUNCJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)

